molecular formula C24H23FN2O2S B3651769 (3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone

(3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone

Cat. No.: B3651769
M. Wt: 422.5 g/mol
InChI Key: KYXZNEULALQMMZ-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of multiple functional groups, including a fluorine atom, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thiophene-2-carbonyl group through a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.

    Coupling with the Aromatic Ketone: The final step involves coupling the fluorinated piperazine derivative with 3,4-dimethylphenyl ketone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperazine moiety is known to interact with various receptors and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to modulate specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can bind to these targets, altering their activity and leading to various biological effects. The fluorine atom and thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dimethylphenyl)-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone
  • (3,4-dimethylphenyl)-[3-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]methanone
  • (3,4-dimethylphenyl)-[3-fluoro-4-[4-(pyridine-2-carbonyl)piperazin-1-yl]phenyl]methanone

Uniqueness

The uniqueness of (3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone lies in its specific combination of functional groups. The presence of a fluorine atom, thiophene ring, and piperazine moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O2S/c1-16-5-6-18(14-17(16)2)23(28)19-7-8-21(20(25)15-19)26-9-11-27(12-10-26)24(29)22-4-3-13-30-22/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZNEULALQMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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